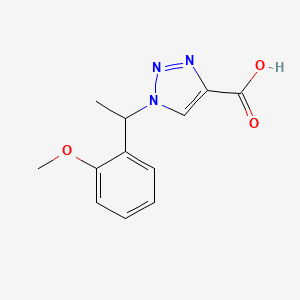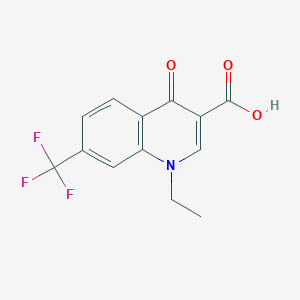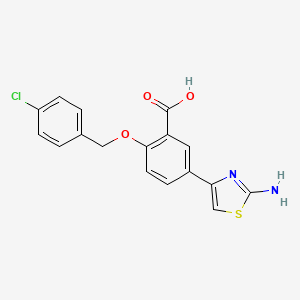
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is an organic compound with the molecular formula C15H14N2O It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and features a phenethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile typically involves the reaction of 1-phenethyl-1H-pyrrole with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base-catalyzed reaction where the pyrrole derivative is reacted with a nitrile compound in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Oxo-3-(1-phenyl-1H-pyrrol-2-yl)propanenitrile
- 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile
- 3-Oxo-3-(1H-pyrrol-1-yl)thiophen-2-yl)propanenitrile
Uniqueness
3-Oxo-3-(1-phenethyl-1H-pyrrol-2-yl)propanenitrile is unique due to the presence of the phenethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties and applications .
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-oxo-3-[1-(2-phenylethyl)pyrrol-2-yl]propanenitrile |
InChI |
InChI=1S/C15H14N2O/c16-10-8-15(18)14-7-4-11-17(14)12-9-13-5-2-1-3-6-13/h1-7,11H,8-9,12H2 |
InChI Key |
CVPBGDJINXNBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=C2C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


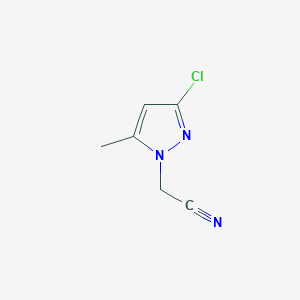


![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylpyridin-2-amine](/img/structure/B11787347.png)

![1-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11787360.png)
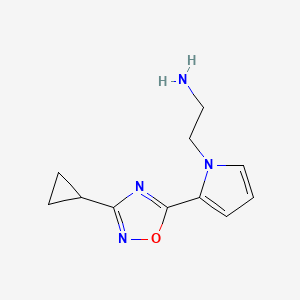
![2-Bromobenzo[d]oxazole-7-carboxylic acid](/img/structure/B11787366.png)

